molecular formula C20H24N2O5S B7695208 ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate

ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate

Cat. No.: B7695208
M. Wt: 404.5 g/mol
InChI Key: SNNGELBAWDLAIZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate group, a glycine derivative, and a methylsulfonyl group. Its molecular formula is C19H23NO5S, and it has a molecular weight of approximately 377.45 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the glycine derivative, which is then reacted with the appropriate benzoate compound. The methylsulfonyl group is introduced through a sulfonylation reaction, often using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially leading to various pharmacological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate can be compared with similar compounds such as:

    This compound: Similar structure but different substituents on the benzoate group.

    This compound: Similar structure but different substituents on the glycine derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-[methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-27-20(24)17-9-11-18(12-10-17)21-19(23)15-22(28(2,25)26)14-13-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNGELBAWDLAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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